molecular formula C6H3F3S B15200431 2,3,6-Trifluorothiophenol CAS No. 13634-92-9

2,3,6-Trifluorothiophenol

Cat. No.: B15200431
CAS No.: 13634-92-9
M. Wt: 164.15 g/mol
InChI Key: MLVOAQKRZBBUPB-UHFFFAOYSA-N
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Description

2,3,6-Trifluorothiophenol is a chemical compound characterized by the presence of three fluorine atoms and a thiol group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluorothiophenol typically involves the introduction of fluorine atoms into a thiophenol framework. One common method is the direct fluorination of thiophenol derivatives using fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions. Another approach involves the use of trifluoromethylating agents to introduce the trifluoromethyl group, followed by subsequent functional group transformations to yield the desired trifluorothiophenol.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The production process must ensure high purity and yield, often requiring multiple purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trifluorothiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form thiolates or other reduced sulfur species using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products Formed:

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Thiolates, reduced sulfur species.

    Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

2,3,6-Trifluorothiophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of 2,3,6-Trifluorothiophenol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The thiol group can form strong bonds with metal ions and other electrophilic species, making it a valuable ligand in coordination chemistry and catalysis.

Comparison with Similar Compounds

  • 2,3,5-Trifluorothiophenol
  • 2,4,6-Trifluorothiophenol
  • 2,3,6-Trifluorophenol

Comparison: 2,3,6-Trifluorothiophenol is unique due to the specific positioning of the fluorine atoms and the thiol group on the thiophene ring. This arrangement can lead to distinct chemical reactivity and physical properties compared to other trifluorothiophenol isomers or related compounds like trifluorophenol. The specific substitution pattern can influence the compound’s stability, solubility, and interactions with other molecules, making it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

13634-92-9

Molecular Formula

C6H3F3S

Molecular Weight

164.15 g/mol

IUPAC Name

2,3,6-trifluorobenzenethiol

InChI

InChI=1S/C6H3F3S/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H

InChI Key

MLVOAQKRZBBUPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)F)S)F

Origin of Product

United States

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